3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline
Description
Properties
IUPAC Name |
3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-9-4-5-11(12(16)7-9)14-18-13(19-20-14)8-2-1-3-10(17)6-8/h1-7H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEIYTXOIRNKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methods of 1,2,4-Oxadiazole Synthesis
Several methods exist for synthesizing 1,2,4-oxadiazole derivatives, primarily based on the heterocyclization of amidoxime and carboxylic acid derivatives, or through the 1,3-dipolar cycloaddition of nitrile and nitrile oxide.
1.1 Amidoximes and Acyl Chlorides/Carboxylic Acid Derivatives
The initial method, developed by Tiemann and Krüger, involves the use of amidoximes and acyl chlorides, which results in the creation of two products. Using TBAF or pyridine as a catalyst can improve the efficacy of this reaction.
1.2 Reactions with Carboxylic Acid Esters and Anhydrides
Amidoximes can react with carboxylic acid esters (such as methyl and ethyl esters), activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P), or carboxylic acid anhydrides.
Despite their simplicity, these methods often suffer from drawbacks such as unsatisfactory yields, purification challenges, and inapplicability due to harsh conditions.
1.3 Microwave Irradiation (MWI)
Microwave irradiation has been used in the heterocyclization of amidoximes and acyl chlorides/carboxylic acid esters with NH4F/Al2O3 or K2CO3, enabling the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles in a remarkably short time and with good yields. A microwave-assisted reaction of aryl-nitrile with hydroxylamine hydrochloride to aryl-amidoxime, using a catalyst (MgO, CH3COOH, or KF), has also been reported as a simple two-step procedure for obtaining 1,2,4-oxadiazoles. MWI offers advantages like reduced reaction times, high yields, and simplified purification, and it decreases the use of volatile organic solvents, aligning with environmentally friendly practices.
1.4 1,3-Dipolar Cycloaddition
Another method involves the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. However, the non-reactivity of the CN triple bond and the potential formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides via nitrile oxide dimerization can be unfavorable. Bokach N. et al. described a 1,3-dipolar cycloaddition of nitrile oxides with nitriles using a platinum(IV) catalyst under mild conditions, but the poor solubility of starting materials, low yields, and the expensive catalyst make this approach problematic.
Recent Synthetic Approaches
2.1 One-Pot Synthesis in Superbase Medium
Baykov et al. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature using amidoximes and carboxylic acid methyl or ethyl esters in a NaOH/DMSO superbase medium. This method allows for the isolation of diverse oxadiazole analogs through a simple purification protocol, but it may require moderate to long reaction times (4–24 hours) and can produce poor to excellent yields (11–90%). Additionally, the presence of –OH or –NH2 groups in the carboxylic acid ester can limit the formation of desired compounds.
2.2 Vilsmeier Reagent for –COOH Group Activation
Zarei M. reported a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids, activating the –COOH group using the Vilsmeier reagent. This procedure offers good to excellent yields (61–93%), a simple purification process, readily available starting materials, and a one-pot synthesis approach.
2.3 Reaction of gem-Dibromomethylarenes with Amidoximes
Vinaya K. et al. described an efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes. This method benefits from the accessibility of various gem-dibromomethylarene derivatives and excellent yields (approximately 90%), but it suffers from long reaction times and a complicated purification protocol.
2.4 Tandem Reaction of Nitroalkenes with Arenes and Nitriles
Golushko A. et al. developed a novel synthesis of 1,2,4-oxadiazoles based on a tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH. While this method provides excellent yields (approximately 90% in most cases) and short reaction times (10 minutes), the use of a superacid necessitates resistant starting materials, which can be a significant limitation.
2.5 [3+2]-Cycloaddition Reaction with Photoredox Catalysis
Cai B. et al. presented a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation, using an organic dye photoredox catalyst (9-mesityl-10-methylacridinium perchlorate (PC)), to form 2,3,5-trisubstituted-1,2,4-oxadiazoles. This strategy represents a "green chemistry" approach and an efficient method for synthesizing 1,2,4-oxadiazoles, but moderate yields (35–50%) limit its widespread use.
Synthesis of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE from Methyl Acetate
The synthesis of 3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)ANILINE from methyl acetate involves a two-stage process using specific reaction conditions:
- Stage 1: React 3-amino-N-hydroxybenzenecarboximidamide with sodium hydride in tetrahydrofuran at 65°C for 0.5 hours in the presence of molecular sieves.
- Stage 2: Add acetic acid methyl ester in tetrahydrofuran at 20°C, then heat under reflux.
The process includes specific steps such as adding the mixture to water after cooling to 20°C and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is then purified by chromatography on silica gel, eluting with dichloromethane to yield the title compound as a white solid.
Chemical Reactions Analysis
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Materials Science Applications
- Organic Electronics
- Polymer Additives
Agricultural Chemistry Applications
- Pesticidal Activity
Case Studies
Mechanism of Action
The mechanism of action of 3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound can modulate neurotransmitter levels and potentially exert neuroprotective effects.
Comparison with Similar Compounds
Chlorophenyl Substituents
Trifluoromethyl Substituents
Heterocyclic Substituents
- 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline (C13H11N3OS) : Incorporation of a sulfur-containing thiophene ring enhances π-π stacking interactions, which could improve binding to aromatic residues in enzymes .
Positional Isomerism of the Aniline Group
- 4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline : Shifting the aniline from position 3 to 4 alters the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and target engagement .
Functional Group Modifications
Pharmacological Comparisons
- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine): Acts as a cannabinoid receptor modulator, suggesting oxadiazoles’ versatility in targeting GPCRs .
- Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) : A fungicide sharing the 2,4-dichlorophenyl motif, highlighting the role of halogenation in antifungal activity .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Oxadiazole) | LogP* | Key Properties |
|---|---|---|---|---|---|
| 3-[5-(2,4-Dichlorophenyl)-oxadiazol-3-yl]aniline | Not Available | C14H9Cl2N3O | 2,4-Cl2-phenyl | ~3.2 | High lipophilicity |
| 3-[5-(2-Chlorophenyl)-oxadiazol-3-yl]aniline | 1154708-22-1 | C14H10ClN3O | 2-Cl-phenyl | ~2.8 | Moderate solubility |
| 3-(5-Trifluoromethyl-oxadiazol-3-yl)aniline | 71754-23-9 | C9H6F3N3O | CF3 | ~2.5 | Enhanced metabolic stability |
| 4-{[3-(Thiophen-2-yl)-oxadiazol-5-yl]methyl}aniline | - | C13H11N3OS | Thiophene | ~2.7 | Improved π-π interactions |
*Estimated using fragment-based methods.
Biological Activity
3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline (CAS No. 929338-51-2) is a compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉Cl₂N₃O, with a molecular weight of 306.15 g/mol. The structure features a dichlorophenyl group attached to an oxadiazole ring, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| HeLa (Cervical Cancer) | 9.27 |
| CaCo-2 (Colon Adenocarcinoma) | 2.76 |
| MCF-7 (Breast Cancer) | 1.00 |
| RXF 486 (Renal Cancer) | 1.143 |
These values indicate significant cytotoxic effects, particularly against ovarian and renal cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance selectivity and potency against specific tumors .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored. In one study, derivatives exhibited activity against both Gram-positive and Gram-negative bacteria:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 3.58 |
| Escherichia coli | 8.74 |
| Aspergillus niger | 5.00 |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds containing oxadiazole rings have been reported to exhibit:
- Anti-inflammatory properties
- Anticonvulsant effects
- Antioxidant activity
- Antiparasitic effects
For instance, compounds similar to this compound have shown inhibition against various enzymes such as histone deacetylases and carbonic anhydrases, which are critical in multiple disease pathways .
Case Studies and Research Findings
- Study on Antitumor Activity : A research team synthesized several oxadiazole derivatives and evaluated their cytotoxicity against a panel of human tumor cell lines. The most potent derivative exhibited an IC₅₀ value of 1 µM against MCF-7 cells, demonstrating significant potential for further development as an anticancer agent .
- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against selected bacterial strains. Results indicated that specific substitutions on the oxadiazole ring enhanced antimicrobial potency significantly compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of amidoxime intermediates with acyl chlorides. A validated method involves:
Reacting 2,4-dichloro-N′-hydroxybenzamidine with a substituted benzoyl chloride derivative in pyridine at 114°C for 1.5 hours.
Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in dichloromethane .
Key factors affecting yield :
- Temperature control : Excessive heat promotes side reactions (e.g., decomposition of oxadiazole rings).
- Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance cyclization efficiency.
- Stoichiometry : A 1:1 molar ratio of amidoxime to acyl chloride minimizes unreacted intermediates.
Table 1 : Representative Synthetic Conditions and Yields
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2,4-dichloro-N′-hydroxybenzamidine + benzoyl chloride | Pyridine | 114 | 76 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, NH at δ 4.2–5.0 ppm).
- X-ray crystallography : Resolves dihedral angles between oxadiazole and aromatic rings (e.g., 9.5° twist between oxadiazole and dichlorophenyl groups) .
- IR spectroscopy : Detects N-H stretches (~3400 cm) and C=N/C-O vibrations (1600–1500 cm).
Methodological note : For crystallography, use SHELX programs for structure refinement due to their robustness in handling small-molecule data .
Q. What preliminary biological screening assays are recommended for this compound?
Oxadiazoles are often screened for:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays.
Caution : Biological activity is substituent-dependent. The 2,4-dichlorophenyl group may enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?
Discrepancies often arise from:
- Solvent effects : DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM) improve NMR chemical shift accuracy.
- Tautomerism : Evaluate possible tautomers (e.g., oxadiazole vs. open-chain forms) using Gibbs free energy comparisons.
- Crystal packing : Hirshfeld surface analysis identifies intermolecular interactions (e.g., C-H···Cl) that distort spectral data .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : React the aniline group with HCl to form a hydrochloride salt, enhancing aqueous solubility.
- Prodrug design : Protect the NH group with acetyl or Boc moieties, which hydrolyze in physiological conditions.
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the crystal lattice and prevent degradation .
Table 2 : Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Ideal for stock solutions |
| Water | <0.1 | Requires salt formation |
| Dichloromethane | 15–20 | Recrystallization solvent |
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Electron-withdrawing groups (e.g., Cl, NO) at the 2,4-position enhance antimicrobial potency by increasing electrophilicity.
- Steric effects : Bulky substituents on the aniline ring reduce binding to hydrophobic enzyme pockets.
- Case study : Replacing 2,4-dichlorophenyl with 4-methylphenyl decreases anticancer activity by 40% in MCF-7 cells .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Disorder in aromatic rings : Use restraints (SHELXL FRAG instructions) to model overlapping electron density.
- Twisted conformations : Refine dihedral angles with riding constraints to maintain chemically plausible geometries.
- Weak diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves structure determination .
Q. How can reaction scalability be improved without compromising purity?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., oxidation of NH groups).
- Microwave-assisted synthesis : Shortens reaction time from hours to minutes, minimizing decomposition .
- Quality control : Use HPLC with UV detection (λ = 254 nm) to monitor purity thresholds (>95%).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
